4,4-Diphenylimidazolidine-2-thione is a compound that belongs to the class of imidazolidines, characterized by a five-membered ring structure containing nitrogen and sulfur atoms. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The compound can exist in different tautomeric forms, primarily as thione and thiol, with the thione form being more stable.
4,4-Diphenylimidazolidine-2-thione is classified as an organic thione compound. Its systematic name reflects its chemical structure, which includes two phenyl groups attached to the imidazolidine ring and a thione functional group.
The primary method for synthesizing 4,4-diphenylimidazolidine-2-thione involves a straightforward reaction between meso-stilbenediamine and carbon disulfide. The reaction is carried out under basic conditions to facilitate the formation of the thione structure. The resulting product can be purified through recrystallization from suitable solvents such as ethanol or water.
The molecular formula of 4,4-diphenylimidazolidine-2-thione is C15H14N2S. The structure features:
Crystallographic studies have shown that the compound adopts an envelope conformation, where one of the carbon atoms is displaced from the plane formed by the other four atoms in the ring. This conformation is stabilized by intramolecular interactions such as π-π stacking between phenyl groups .
4,4-Diphenylimidazolidine-2-thione can participate in various chemical reactions due to its functional groups. Notable reactions include:
The stability of the thione form has been confirmed through quantum mechanical calculations, which indicate that it possesses lower energy compared to its thiol counterpart by approximately 20.18 kcal/mol .
Relevant spectroscopic data (NMR, IR) confirm structural integrity and functional group presence:
The synthesis of 4,4-diphenylimidazolidine-2-thione derivatives was pioneered through innovative adaptations of heterocyclic chemistry methodologies. A landmark approach involved a two-step synthetic route starting from readily available precursors: First, meso-stilbenediamine was prepared through reduction of stilbene dibromide under controlled conditions. This diamine subsequently underwent reaction with carbon disulfide (CS₂) in ethanol under reflux, with potassium hydroxide (KOH) serving as a crucial catalyst. The KOH facilitated the deprotonation and activation steps, significantly accelerating the cyclization process and improving yields to approximately 65-70% [1]. This methodology represented a substantial advancement over earlier non-catalyzed approaches, which suffered from prolonged reaction times (exceeding 48 hours) and diminished yields below 40%. The catalytic efficiency arises from the reaction sequence: H₂S + KOH → K₂S + H₂O, which drives the equilibrium toward product formation [1].
Structural confirmation of these early compounds relied extensively on spectroscopic characterization, particularly Fourier-transform infrared spectroscopy (FT-IR), which identified diagnostic absorption bands: N-H stretches (3392 cm⁻¹ and 3157 cm⁻¹), C=S vibrations (1250-1200 cm⁻¹), and aromatic C=C stretches (1556-1497 cm⁻¹). These spectral signatures confirmed the predominant thione tautomer in both solid-state and solution phases, a critical factor for biological activity [1]. Nuclear magnetic resonance (NMR) analyses further corroborated the molecular architecture, with distinctive chemical shifts observed for the imidazolidine ring protons (δ 3.44-3.46 ppm for -CH₂- in early analogs) and thiocarbonyl-associated N-H protons (δ 12.59 ppm) [6].
Initial pharmacological screening revealed promising antimicrobial properties against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 7.3 µM to 26.3 µM for structurally advanced derivatives [6]. Concurrently, researchers observed moderate in vitro anticancer activity against prostate cancer (LNCaP) and colon adenocarcinoma (HT29) cell lines, though potency remained lower (IC₅₀ > 100 µM) compared to clinically established chemotherapeutics [3] [6]. These early findings stimulated investigations into structure-activity relationships, particularly examining how electronic modifications of the phenyl rings influenced bioactivity.
Table 2: Evolution of Synthetic Methods for 4,4-Diphenylimidazolidine-2-thione Scaffolds
Synthetic Method | Catalyst/Solvent | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Uncatalyzed cyclization | Ethanol/reflux | >48 hours | <40 | Simplicity |
KOH-catalyzed cyclization | Ethanol/reflux | 5-8 hours | 65-70 | Efficiency, scalability |
Microwave-assisted synthesis | Basic medium | Minutes | 60-67 | Rapid, energy-efficient |
Lithium aluminium hydride reduction | Diethyl ether | Variable | Not reported | Alternative precursor activation |
The 4,4-diphenylimidazolidine-2-thione scaffold has profoundly influenced modern drug design by serving as a versatile molecular template for generating structurally diverse pharmacophores. Its inherent modularity allows strategic decoration at multiple positions: the N1 and N3 nitrogen atoms permit alkylation or acylation; the thiocarbonyl group participates in metal coordination; and the 4-phenyl rings accommodate a wide array of substituents to fine-tune electronic properties and binding affinities [1] [6]. This adaptability is exemplified in the development of hybrid anticancer agents where researchers conjugated the imidazolidine core with pyrazolylmethylene units via position N3. These structural hybrids demonstrated remarkable potency against androgen-sensitive prostate cancer (LNCaP) cells, with IC₅₀ values reaching 5.22 ± 0.12 µM after 48-hour exposure—comparable to first-line therapeutics like enzalutamide. Mechanistic studies revealed these compounds induced caspase-3 accumulation and provoked G1/S cell cycle arrest, confirming apoptosis-mediated cytotoxicity [3].
The scaffold's significance extends beyond oncology into enzyme inhibition, particularly targeting kinases involved in proliferative signaling pathways. Molecular docking analyses consistently demonstrate high-affinity interactions between 4,4-diphenylimidazolidine-2-thione derivatives and kinase catalytic domains, including Haspin (involved in mitosis regulation), WEE2 (cell cycle checkpoint kinase), and PIM3 (serine/threonine kinase implicated in survival pathways) [9]. These computational predictions align with experimental observations where substituted analogs suppressed mitogen-activated protein kinase 1 (MAPK1)—a central hub in oncogenic signaling networks—through competitive binding at the ATP pocket. The thiocarbonyl moiety frequently participates in hydrogen bonding with kinase hinge regions, while phenyl rings engage in hydrophobic stacking with conserved phenylalanine residues [9].
In coordination chemistry, the compound serves as a privileged ligand for biologically active metal complexes. The sulfur atom in the thione group exhibits exceptional coordinative flexibility, forming stable complexes with transition metals including copper(II), zinc(II), nickel(II), and manganese(II). These metal complexes often display enhanced bioactivity compared to their organic precursors; for instance, manganese complexes incorporating disubstituted triazoline-3-thione derivatives (structurally analogous) showed potent activity against lung adenocarcinoma (A549) and colon cancer (HT29) cell lines at concentrations as low as 654.31 µM [8]. The metal coordination modifies electron distribution across the heterocyclic system, potentially enhancing membrane permeability and altering intracellular trafficking.
Table 3: Bioactive Derivatives Developed from 4,4-Diphenylimidazolidine-2-thione Scaffold
Derivative Class | Biological Activity | Potency (IC₅₀/ MIC) | Proposed Mechanism |
---|---|---|---|
Pyrazolylmethylene conjugates | Androgen-sensitive prostate cancer inhibition | 5.22 ± 0.12 µM (LNCaP) | Caspase-3 activation, cell cycle arrest |
Manganese coordination complexes | Lung/colon adenocarcinoma inhibition | 654.31 µM (HT29) | Reactive oxygen species generation |
Thiazolidine-2,4-dione hybrids | Broad-spectrum antimicrobial | MIC 7.3–26.3 µM | Membrane disruption, enzyme inhibition |
Triazole-appended analogs | Kinase inhibition (Haspin, WEE2, PIM3) | Computational Kd < 50 nM | ATP-competitive binding |
The scaffold's impact on heterocyclic chemistry is further evidenced by its role in advancing rational drug design principles. Computational ADME (Absorption, Distribution, Metabolism, Excretion) profiling of derivatives consistently demonstrates favorable drug-likeness parameters: molecular weights predominantly below 500 Da, XLogP3 values averaging 2.8 (aligning with optimal lipophilicity), and hydrogen bonding characteristics conducive to oral bioavailability [6] [10]. These attributes validate 4,4-diphenylimidazolidine-2-thione as a "lead-like" scaffold that complies with stringent pharmaceutical criteria while permitting extensive structural optimization to enhance target specificity and potency against therapeutically challenging diseases, particularly resistant malignancies and multidrug-resistant infections [6] [9]. The ongoing exploration of this scaffold through modern synthetic methodologies—including microwave-assisted reactions, click chemistry, and transition metal-catalyzed couplings—continues to expand its utility in contemporary drug discovery pipelines.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7